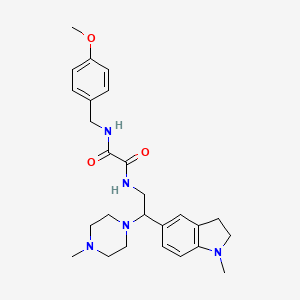

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold substituted with a 4-methoxybenzyl group at the N1 position and a complex N2 side chain containing 1-methylindoline and 4-methylpiperazine moieties. While its exact pharmacological profile remains under investigation, structural analogs of oxalamides are widely studied for applications in flavoring agents (e.g., umami enhancers) and therapeutic compounds (e.g., antiviral or anticancer agents) .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O3/c1-29-12-14-31(15-13-29)24(20-6-9-23-21(16-20)10-11-30(23)2)18-28-26(33)25(32)27-17-19-4-7-22(34-3)8-5-19/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKYZADFSCJAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indoline Derivative: The synthesis begins with the preparation of the indoline derivative, which involves the cyclization of an appropriate precursor under acidic or basic conditions.

Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with a suitable alkylating agent.

Coupling Reaction: The indoline and piperazine derivatives are then coupled using a suitable coupling reagent, such as carbodiimide, to form the oxalamide linkage.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related oxalamides reveals key differences in substitution patterns and biological activity (Table 1):

Key Observations :

In contrast, S336’s pyridyl and dimethoxybenzyl groups enhance its flavor-enhancing properties by mimicking glutamate receptors (e.g., TAS1R1/TAS1R3) . BNM-III-170’s guanidinomethyl and indenyl moieties optimize its antiviral activity by mimicking CD4 receptor interactions .

Metabolic Stability: S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting non-toxic breakdown pathways .

Safety Profiles: Regulatory approvals for S336 (NOEL = 100 mg/kg/day in rats) highlight the safety of dimethoxybenzyl-pyridyl oxalamides . Similar evaluations for the target compound are pending but critical due to its novel indoline-piperazine architecture.

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. Its unique combination of functional groups, including an oxalamide moiety, suggests various pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry.

Molecular Structure and Characteristics

The compound's molecular formula is , with a molecular weight of approximately 436.5 g/mol. The structure features a methoxybenzyl group, an indoline moiety, and a piperazine ring, which may contribute to its biological activity through diverse mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O3 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 921923-69-5 |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Preliminary studies indicate that this compound may exhibit affinity for neurokinin receptors, which are involved in several neuropsychiatric disorders.

Key Mechanisms:

- Receptor Binding: The presence of the piperazine and indoline groups suggests potential interactions with neurotransmitter receptors, possibly modulating pathways related to mood and anxiety.

- Neuroprotective Effects: Research indicates that oxalamides can have neuroprotective properties, potentially reducing neuronal damage in conditions such as neurodegenerative diseases.

Case Studies and Research Findings

-

Neurokinin Receptor Studies:

- A study evaluated the binding affinity of this compound to neurokinin receptors using radiolabeled ligand binding assays. The results indicated significant receptor binding, suggesting its potential role as a therapeutic agent in managing conditions like depression and anxiety disorders.

-

Antioxidant Activity:

- In vitro studies demonstrated that this compound exhibited antioxidant properties, which could contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress.

-

Cytotoxicity Assays:

- Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has selective cytotoxic effects, indicating potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological activities of this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)oxalamide | Contains fluorophenyl group | Neurokinin receptor antagonist |

| N1-(3,4-dimethoxyphenyl)-N2-(pyrimidin-5-yl)oxalamide | Includes pyrimidine ring | Investigated for anti-cancer activity |

| N1-(2,4-Dimethoxybenzyl)-N2-(2-pyridin-2-YL)ethyl)oxalamide | Dimethoxy substitution | Flavoring agent; low biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.